(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane
Description
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core with a difluoromethyl (-CF₂H) substituent at the 6-position. Its stereochemistry (1R,5S,6R) confers distinct spatial and electronic properties, making it a valuable scaffold in medicinal chemistry. This compound has been explored as a key intermediate in the synthesis of allosteric inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), a therapeutic target in cancers such as acute myeloid leukemia (AML) . The difluoromethyl group enhances metabolic stability and modulates lipophilicity, critical for optimizing pharmacokinetic profiles .
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
(1S,5R)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)5-3-1-9-2-4(3)5/h3-6,9H,1-2H2/t3-,4+,5? |
InChI Key |
TWOADOJJSNEDES-NGQZWQHPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(F)F)CN1 |
Canonical SMILES |
C1C2C(C2C(F)F)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves difluoromethylation reactions. One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethyl groups are introduced into organic substrates using metal catalysts . Another approach is the photochemical selective difluoromethylation of bicyclobutanes, which leverages green solvent-controlled reactions and renewable visible light as the reaction power .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to achieve high yields and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, difluoromethylation reagents, and green solvents. Reaction conditions often involve ambient temperatures and biocompatible environments to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethylated derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound .
Scientific Research Applications
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards its targets . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Substituents
The table below compares structural analogues of 3-azabicyclo[3.1.0]hexane derivatives, focusing on substituents, stereochemistry, and biological activity:
Stereochemical and Functional Group Impact
- Stereochemistry : The 6R configuration in (1R,5S,6R)-6-(Difluoromethyl) derivatives is critical for IDH1 inhibition, whereas the 6S isomer in the trifluoromethylphenyl analogue () shifts activity toward RBP4 antagonism .
- Fluorination : Difluoromethyl (-CF₂H) balances electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to trifluoromethyl (-CF₃) in CNS-targeted drugs . Fluoromethyl (-CH₂F) derivatives exhibit shorter metabolic half-lives due to easier oxidative cleavage .
- Hydrophilic Groups: Hydroxymethyl (-CH₂OH) and aminomethyl (-CH₂NH₂) variants () improve water solubility but often require prodrug strategies for bioavailability .
Biological Activity
The compound (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.
- IUPAC Name: (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane
- CAS Number: 2306245-93-0
- Molecular Formula: CHFN
- Molecular Weight: 151.16 g/mol
Biological Activity Overview
Research on the biological activity of (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane indicates several promising effects:
Antitumor Activity
A study involving a series of azabicyclo compounds demonstrated that derivatives of the bicyclic structure exhibited significant antiproliferative activity against various cancer cell lines, including:
- Human Erythroleukemia (K562)
- T Lymphocyte (Jurkat)
- Cervical Carcinoma (HeLa)
- Mouse Colon Carcinoma (CT26)
The most effective compounds showed IC values ranging from 4.2 to 24.1 μM across these cell lines, indicating strong cytotoxic effects .
The proposed mechanisms for the observed biological activities include:
- Induction of apoptosis in cancer cells.
- Disruption of the cell cycle, particularly accumulation in the SubG1 phase, which is indicative of apoptotic processes.
- Alteration of actin filament distribution leading to reduced cell motility and morphological changes in treated cells .
Study 1: Cytotoxicity and Cell Cycle Analysis
In vitro experiments revealed that treatment with (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane resulted in significant cytotoxicity in HeLa and CT26 cell lines. The percentage of live cells decreased dramatically after exposure to the compound:
- HeLa Cells: From 89% to 15%
- CT26 Cells: From 88% to 13%
Additionally, flow cytometry analysis indicated a marked increase in the SubG1 population post-treatment, confirming apoptosis induction .
Study 2: In Vivo Tumor Growth Inhibition
Preliminary in vivo studies using Balb/C mice demonstrated that compounds related to the azabicyclo structure could inhibit tumor growth dynamics significantly. The results suggested a potential for these compounds in developing new anticancer therapies .
Comparative Activity Table
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane | HeLa | 15 | Apoptosis induction |
| (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane | CT26 | 13 | Cell cycle arrest |
| Control | HeLa | 89 | - |
| Control | CT26 | 88 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
